![molecular formula C16H10N4O3 B5637222 2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

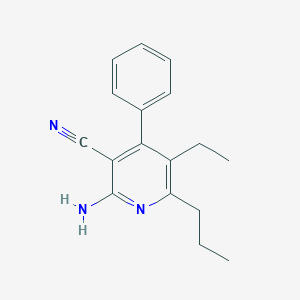

2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains a benzotriazole moiety. Benzotriazole derivatives are known for their versatile biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of benzotriazole and isoindole moieties. These structures are often analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzotriazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, and reactivity .科学研究应用

Peptide Synthesis

This compound is utilized in the field of peptide synthesis. It acts as a coupling reagent for solid-phase peptide synthesis (SPPS), which is a widely used method for creating peptides and proteins . Its role is crucial in forming peptide bonds without racemization, which is essential for the synthesis of accurate peptide sequences.

Material Science

In material science, the compound finds its application as an in situ activation reagent. It’s particularly useful in the synthesis of polymers and co-polymers where precise molecular engineering is required. Its reactivity is comparable to symmetrical anhydrides and BOP, making it a valuable tool for researchers working on developing new materials with specific properties .

Medicine

The compound’s derivatives are explored for their potential medicinal applications. For instance, they have been evaluated for their antiviral activity against a spectrum of RNA viruses, which includes Bovine Viral Diarrhea Virus (BVDV) and Human Immunodeficiency Virus (HIV-1) . This suggests its potential use in developing antiviral drugs.

Agriculture

The compound’s applications in agriculture are related to its chemical properties that can be harnessed in the development of agricultural chemicals. Its derivatives could be used in the synthesis of compounds that absorb harmful UV radiation, protecting crops from excessive sun exposure .

作用机制

Target of Action

Similar compounds, such as hbtu , are commonly used in peptide synthesis . They act as coupling agents, facilitating the formation of peptide bonds between amino acids .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other benzotriazole derivatives . These derivatives are known for their reactivity, comparable to symmetrical anhydrides and BOP . The coupling reactions they facilitate proceed smoothly and can be enhanced by the addition of HOBt .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its solubility is reported to be 16 g/L , which could influence its absorption and distribution

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility could be affected by the pH of the environment . Additionally, its reactivity might be enhanced by the addition of certain compounds, such as HOBt .

未来方向

属性

IUPAC Name |

2-[2-(benzotriazol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3/c21-14(20-13-8-4-3-7-12(13)17-18-20)9-19-15(22)10-5-1-2-6-11(10)16(19)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTGAERUVRBBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)

![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)

![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)

![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)

![(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5637238.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637250.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)